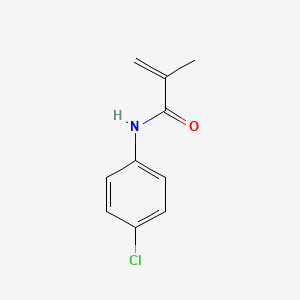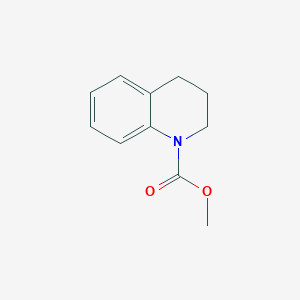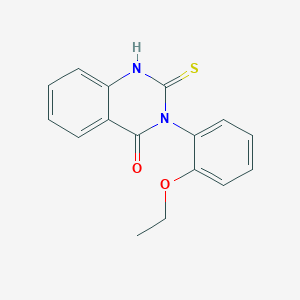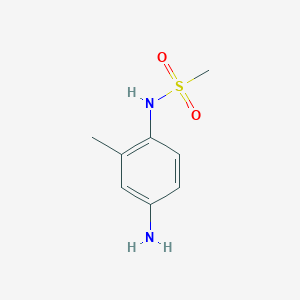
2-(4-Methoxyphenyl)-3-pyridinamine
説明
2-(4-Methoxyphenyl)-3-pyridinamine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar compounds target aralkylamine dehydrogenase light chain and heavy chain in alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.
Mode of Action
This interaction could potentially alter the metabolic pathways involving aralkylamines .
Biochemical Pathways
Given its potential targets, it may influence the metabolism of aralkylamines . The downstream effects of this could be wide-ranging, given the involvement of these compounds in various biological processes.
Result of Action
Given its potential targets, it is likely that it influences the function of aralkylamine dehydrogenase, which could have wide-ranging effects on cellular metabolism .
生化学分析
Biochemical Properties
2-(4-Methoxyphenyl)-3-pyridinamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with mitochondrial proteins, enhancing O-GlcNAcylation, a nutrient-driven post-translational modification that links metabolism to cellular function . The interaction of this compound with mitochondrial proteins contributes to the maintenance of mitochondrial network homeostasis and cellular bioenergetics, particularly under ischemic-like conditions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by enhancing mitochondrial homeostasis and bioenergy, as well as inhibiting the mitochondrial apoptosis pathway . In neuronal cells, this compound has demonstrated neuroprotective effects, improving tolerance to ischemia and contributing to the survival of cells under stress conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the enhancement of O-GlcNAcylation on mitochondrial proteins . This modification is crucial for the regulation of mitochondrial network homeostasis and bioenergetics. The compound’s interaction with specific serine and threonine residues on proteins leads to the attachment of N-acetylglucosamine, which plays a role similar to protein phosphorylation in regulating cellular functions . This mechanism is essential for the compound’s neuroprotective effects and its ability to improve cellular tolerance to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound maintains its stability and continues to exert its protective effects on mitochondrial homeostasis and bioenergy over extended periods . The acute enhancement of O-GlcNAcylation induced by this compound is conducive to the survival of cells and tissues under stress conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound has been shown to enhance mitochondrial homeostasis and bioenergy, while higher doses may lead to toxic or adverse effects . It is crucial to determine the appropriate dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include the enhancement of O-GlcNAcylation on mitochondrial proteins . This modification is a key metabolic sensor that links nutrient levels to cellular function, regulating diverse metabolic processes . The compound’s involvement in these pathways is essential for its role in maintaining cellular homeostasis and bioenergetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in mitochondria, where it exerts its protective effects on mitochondrial homeostasis and bioenergy .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it enhances O-GlcNAcylation on mitochondrial proteins . This subcellular localization is crucial for the compound’s activity and function, as it allows for the regulation of mitochondrial network homeostasis and bioenergetics under stress conditions .
特性
IUPAC Name |
2-(4-methoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHOZFNYCLTLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377298 | |
| Record name | 2-(4-methoxyphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663918-44-3 | |
| Record name | 2-(4-methoxyphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)phenyl]urea](/img/structure/B1621362.png)
